rac threo-Dihydro Bupropion-d9 rac threo-Dihydro Bupropion-d9
Brand Name: Vulcanchem
CAS No.: 1217815-08-1
VCID: VC0019759
InChI: InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3
SMILES: CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Molecular Formula: C13H20ClNO
Molecular Weight: 250.814

rac threo-Dihydro Bupropion-d9

CAS No.: 1217815-08-1

Cat. No.: VC0019759

Molecular Formula: C13H20ClNO

Molecular Weight: 250.814

* For research use only. Not for human or veterinary use.

rac threo-Dihydro Bupropion-d9 - 1217815-08-1

Specification

CAS No. 1217815-08-1
Molecular Formula C13H20ClNO
Molecular Weight 250.814
IUPAC Name (1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Standard InChI InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3
Standard InChI Key NDPTTXIBLSWNSF-OFXFPARESA-N
SMILES CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C

Introduction

Chemical Properties and Structure

Chemical Identifiers and Nomenclature

rac threo-Dihydro Bupropion-d9 is identified by several chemical identifiers and synonyms in scientific literature and commercial catalogs. The compound's identification information is summarized in Table 1.

Table 1: Chemical Identifiers of rac threo-Dihydro Bupropion-d9

ParameterInformation
CAS Number (Free Base)1217815-08-1
CAS Number (Hydrochloride)1392209-60-7
Molecular Formula (Free Base)C13H11D9ClNO
Molecular Formula (Hydrochloride)C13H11D9ClNO·HCl
Molecular Weight (Free Base)250.81 g/mol
Molecular Weight (Hydrochloride)287.28 g/mol
IUPAC Name(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Common Synonymsrac threo-Hydroxybupropion-d9
(αR)-rel-3-Chloro-α-[(1R)-1-[(1,1-dimethylethyl)amino]ethyl]benzenemethanol-d9
rel-(1R,2R)-1-(3-chlorophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)propan-1-ol, hydrochloride

The compound is known by several systematic and common names, reflecting its structural relationship to bupropion and its deuterium labeling pattern. The "rac" prefix indicates a racemic mixture, while "threo" refers to the stereochemical configuration of the molecule .

Structural Characteristics

rac threo-Dihydro Bupropion-d9 features a structure similar to dihydrobupropion, a metabolite of bupropion, but with nine deuterium atoms incorporated at specific positions. The deuterium labeling occurs primarily in the tert-butyl group, with three deuterium atoms replacing hydrogens in the methyl group (trideuteriomethyl) and six deuterium atoms replacing hydrogens in the remaining positions of the tert-butyl moiety (hexadeuterio).

The compound contains a chlorophenyl group, a hydroxyl group, and an amino group attached to a propan-1-ol backbone. The stereochemical configuration is described as "threo," indicating a specific arrangement of substituents in the molecule . The compound exists as a racemic mixture ("rac"), containing equal amounts of two enantiomers.

The SMILES notation for the compound is:
ClC1=CC(C@HC@HNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=CC=C1

This notation captures both the basic structure and the deuterium labeling pattern of the molecule.

Physical Properties

PropertyValue
Physical StateWhite to Off-White Solid
SolubilityNot fully specified in available data
Storage Temperature-20°C (recommended for reference standards)
Shipping TemperatureRoom Temperature
Purity (Commercial Standards)>95% (HPLC)

Applications in Research and Analysis

Use as Reference Standard

ParameterValue
Detection MethodLC-MS
Adduct[M+H]+
Exact Mass242.1306
Retention Time5.0 minutes
Diagnostic Fragment162.06

Research Findings

Stereoselective Metabolism

Research on bupropion metabolism, facilitated by standards like rac threo-Dihydro Bupropion-d9, has revealed important insights into the stereoselective nature of bupropion biotransformation. Studies have shown that the metabolism of bupropion produces stereoisomers of its metabolites, including dihydrobupropion, with different pharmacokinetic properties.

The search results indicate that research has demonstrated significant differences in plasma exposure among various enantiomers of bupropion metabolites. These differences suggest that the stereochemistry of bupropion metabolites plays a crucial role in determining their pharmacological effects and potentially contributes to individual variations in response to bupropion therapy.

rac threo-Dihydro Bupropion-d9 is typically stored at -20°C to maintain its integrity as a reference standard . The compound can be shipped at room temperature , suggesting reasonable stability under ambient conditions for short periods.

The primary applications of rac threo-Dihydro Bupropion-d9 are as a reference standard in analytical chemistry and as a tool for studying the metabolic pathways of bupropion. The compound's deuterium labeling makes it particularly valuable for mass spectrometry-based analytical methods, providing a mass-differentiated internal standard that behaves chromatographically similar to unlabeled dihydrobupropion.

Research involving rac threo-Dihydro Bupropion-d9 has contributed to understanding the stereoselective metabolism of bupropion and the pharmacokinetic properties of its metabolites. These studies highlight the importance of stereochemistry in determining the efficacy and safety profiles of bupropion therapy.

Future Research Perspectives

Future research involving rac threo-Dihydro Bupropion-d9 may continue to focus on improving analytical methods for bupropion metabolite detection and quantification. Additionally, there is potential for expanded application in studies investigating individual variations in bupropion metabolism and response, potentially contributing to personalized approaches to bupropion therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator